molecular formula C13H12ClNO4 B3083421 (4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one CAS No. 1142199-06-1

(4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one

Cat. No.: B3083421
CAS No.: 1142199-06-1
M. Wt: 281.69 g/mol
InChI Key: IJUJKEBWTAYBGH-UXBLZVDNSA-N
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Description

(4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one is a heterocyclic compound featuring an isoxazol-5(4H)-one core substituted with a chloromethyl group at position 3 and a 2,5-dimethoxybenzylidene moiety at position 2. The E-configuration of the exocyclic double bond is critical for its spatial arrangement and reactivity . Its molecular formula is C₁₃H₁₂ClNO₄, with an average mass of 281.69 g/mol and a monoisotopic mass of 281.045486 . This compound is synthesized via base-catalyzed condensation reactions, often involving hydroxylamine derivatives and substituted benzaldehydes .

Key structural features influencing its properties include:

  • 2,5-Dimethoxybenzylidene group: Electron-donating methoxy groups increase aromatic electron density, affecting solubility and intermolecular interactions.
  • E-configuration: Dictates molecular geometry, impacting biological activity and crystallization behavior.

Properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(2,5-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-17-9-3-4-12(18-2)8(5-9)6-10-11(7-14)15-19-13(10)16/h3-6H,7H2,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUJKEBWTAYBGH-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=NOC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine derivatives.

    Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.

    Attachment of the Dimethoxybenzylidene Moiety: This step involves the condensation of the isoxazole intermediate with 2,5-dimethoxybenzaldehyde under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Isoxazol-5(4H)-one Derivatives

Structural and Substituent Variations

The following table summarizes structural differences and substituent effects among analogous compounds:

Compound Name Substituents (Position 4) Position 3 Group Molecular Weight (g/mol) Melting Point (°C) Key References
(4E)-3-(Chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one 2,5-Dimethoxybenzylidene Chloromethyl 281.69 Not reported
3-(Chloromethyl)-4-(4-(dimethylamino)benzylidene)isoxazol-5(4H)-one (4v) 4-Dimethylaminobenzylidene Chloromethyl Not reported Not reported
(4E)-3-(Chloromethyl)-4-(4-methylbenzylidene)isoxazol-5(4H)-one 4-Methylbenzylidene Chloromethyl 263.72 Not reported
(4E)-4-(Biphenyl-4-ylmethylene)-3-(chloromethyl)isoxazol-5(4H)-one Biphenyl-4-ylmethylene Chloromethyl 297.74 Not reported
3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (4p) Thiophen-2-ylmethylene Methyl 191.23 144–145
4-{(E)-[(E)-3-(2,5-Dimethoxybenzylidene)-2-oxocyclopentylidene]methyl}-... (3d7) 2,5-Dimethoxybenzylidene (complex core) Isobutyrate ester Not reported 113.4–115.9
Key Observations:
  • Substituent Electronic Effects: Electron-donating groups (e.g., methoxy, dimethylamino) enhance aromatic electron density, improving solubility in polar solvents and influencing biological activity (e.g., enzyme inhibition) .
  • Steric and Spatial Effects :
    • Bulky substituents (e.g., biphenyl ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
    • The E-configuration ensures planar geometry, optimizing π-π stacking in crystalline structures .

Physicochemical Properties

  • Melting Points :
    • Derivatives with methoxy groups (e.g., 3d7: 113.4–115.9°C ) generally exhibit lower melting points compared to halogenated analogs due to reduced crystal lattice energy from steric hindrance.
    • Thiophene-containing derivatives (e.g., 4p: 144–145°C ) have moderate melting points, reflecting balanced intermolecular forces.
  • Purity : HPLC purity for 2,5-dimethoxy derivatives exceeds 99% in optimized syntheses , highlighting their suitability for pharmaceutical applications.

Spectroscopic Characterization

  • ¹H-NMR :
    • The chloromethyl group resonates at δ ~4.5–5.0 ppm (split into AB quartets due to coupling with adjacent protons) .
    • Methoxy groups appear as singlets at δ ~3.7–3.9 ppm .
  • ESI-MS : Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ at m/z 282 for the title compound) .

Biological Activity

Chemical Profile

Chemical Name: (4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one
Molecular Formula: C₁₃H₁₂ClN₁O₄
CAS Number: 1142199-06-1
Molecular Weight: 270.69 g/mol
Structural Features: This compound features a chloromethyl group, a dimethoxybenzylidene moiety, and an isoxazole ring, contributing to its unique biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Caspase activation
A54915.0Bcl-2 downregulation

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Preliminary studies suggest that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's.

Enzyme IC50 (µM) Inhibition Type
AChE19.2Competitive
BChE13.2Non-competitive

Case Studies and Research Findings

  • Study on Anticancer Activity:
    A recent study evaluated the cytotoxic effects of the compound on MCF-7 and A549 cell lines. The results demonstrated a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed via microscopy.
  • Neuroprotective Effects:
    Another study focused on the neuroprotective potential of the compound against oxidative stress-induced neuronal cell death. The findings revealed that treatment with this compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures.
  • Molecular Docking Studies:
    Molecular docking simulations have been conducted to predict the binding affinity of this compound with target enzymes like AChE and BChE. The results indicated favorable binding interactions, suggesting a strong potential for therapeutic applications in cognitive disorders.

Q & A

Q. Table 1: Comparative Yields Under Different Solvents

SolventTemperature (°C)Yield (%)Byproducts Identified
Toluene10075Aldol adducts (~15%)
DMF8082Over-oxidized isoxazole (~5%)
Acetic Acid12068Decarboxylated derivatives (~12%)

Q. Table 2: Catalytic Rearrangement Outcomes

CatalystProductYield (%)
RuCl3·3H2OPyrazole derivative65
None (thermal)Tar-like polymers<10
Fe(SO4)·H2ODecarboxylated pyrrole80

Contradictions and Resolutions

  • Synthetic Routes : emphasizes chloromethylation post-condensation, while prioritizes pre-functionalization. Resolution: Pre-functionalization reduces steric hindrance in benzylidene formation .
  • Decarboxylation : Ruthenium catalysts suppress decarboxylation, whereas iron promotes it. This divergence highlights the role of metal Lewis acidity in directing reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
(4E)-3-(chloromethyl)-4-(2,5-dimethoxybenzylidene)isoxazol-5(4H)-one

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